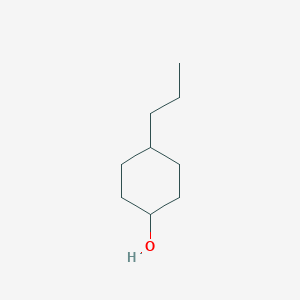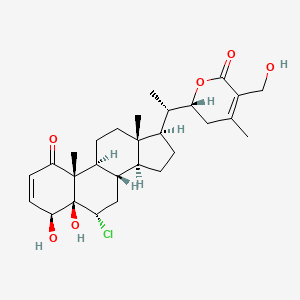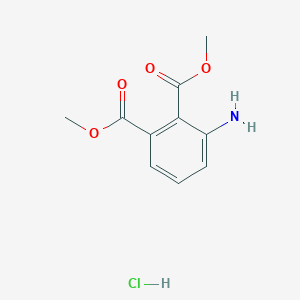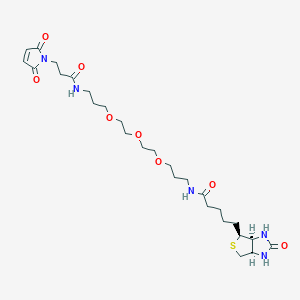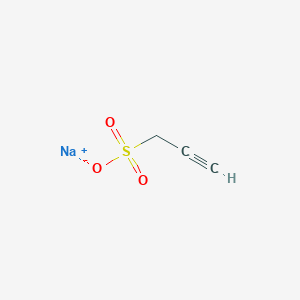
2-Propyne-1-sulfonic acid, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propyne-1-sulfonic acid, sodium salt is a useful research compound. Its molecular formula is C3H4NaO3S and its molecular weight is 143.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Application in Functional Materials
2-Propyne-1-sulfonic acid, sodium salt, has been utilized in the synthesis of various functional materials. For instance, Oxiranemethanesulfonic acid sodium salt, which can be synthesized using this compound as a starting material, is noted for its multifunctional properties due to its molecular structure comprising both epoxy and hydrophilic sulfonate groups. This compound is used to produce materials with diverse functions such as gelling agents, emulsifiers, and photosensitive materials (Chen Zheng-guo, 2005).
Role in Aryl Sulfone Synthesis
This compound, is involved in the formation of aryl sulfones, which are significant in medicinal and synthetic chemistry. A transition-metal-free process using sodium sulfinates reacts with aryne precursors, producing structurally diverse sulfones (Virat G. Pandya & S. Mhaske, 2014).
Use in Antimicrobial Agents
Derivatives of this compound, such as 2-Dichloroamino-2-methyl-propane-1-sulfonic acid sodium salt, are under development as topical antimicrobial agents. They show significant antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli (E. Low et al., 2009).
Development of Proton Exchange Membranes
A novel sulfonated monomer based on this compound, was synthesized and used to prepare sulfonated poly(arylene ether) copolymers. These copolymers exhibit high proton conductivity and oxidative and dimensional stability, making them promising for proton exchange membrane applications (Jinhui Pang et al., 2008).
Enhancement of Fuel Cell Performance
Poly(sulfone)s containing this compound derivatives were studied for their application in direct methanol fuel cells. The modification of these polymers improved their proton conductivity and methanol permeability, contributing positively to fuel cell performance (B. C. Norris et al., 2010).
Interaction with Activated Carbon in Adsorption
Studies on the interaction of benzene and naphthalene sulfonates with activated carbon cloth, involving derivatives of this compound, revealed insights into adsorption behaviors and efficiencies, which are crucial in environmental applications (E. Ayranci & O. Duman, 2010).
Protection Against Lethal Effects of Heavy Metals
This compound derivatives, such as 2,3 Dimercapto-1-propane-sulfonic acid, have been shown to protect mice against the lethal effects of sodium arsenite, highlighting their potential in mitigating heavy metal toxicity (C. H. Tadlock & H. Aposhian, 1980).
Application in Polymer Chemistry
The compound has been used in synthesizing polymers with specific properties, such as polyacrylic copolymers with anionic sulfonic groups. These polymers show enhanced dispersion stability, which is valuable in materials science (Y. Liu & J. Liu, 2014).
Safety and Hazards
2-Propyne-1-sulfonic acid, sodium salt may cause eye, skin, and respiratory tract irritation. It may also cause central nervous system effects. The toxicological properties of this material have not been fully investigated . It is advised to avoid contact with skin and eyes, and not to breathe dust, vapors, or spray mist .
Mécanisme D'action
Target of Action
Sodium prop-2-yne-1-sulfonate, also known as Sodium propynesulfonate, is primarily used as an auxiliary alignment agent in bright nickel plating . It targets the lower zones of the plating process, improving brightness and filler .
Mode of Action
The compound interacts with its targets by binding to proteins and other molecules . This interaction enhances the brightness and filler of the lower zones in the nickel plating process, leading to less brittle plating .
Biochemical Pathways
It is known that the compound plays a role in the nickel plating process, which involves several chemical reactions .
Result of Action
The molecular and cellular effects of Sodium prop-2-yne-1-sulfonate’s action result in improved brightness and filler in the lower zones of the nickel plating process . This leads to a more robust and less brittle plating .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Propyne-1-sulfonic acid, sodium salt involves the reaction of propyne with sulfuric acid to form 2-Propyne-1-sulfonic acid, which is then neutralized with sodium hydroxide to form the sodium salt.", "Starting Materials": [ "Propyne", "Sulfuric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Propyne is added dropwise to concentrated sulfuric acid at a temperature of 0-5°C with constant stirring.", "Step 2: The reaction mixture is stirred for 2-3 hours at room temperature.", "Step 3: The resulting 2-Propyne-1-sulfonic acid is neutralized with a solution of sodium hydroxide.", "Step 4: The mixture is stirred until all the acid is neutralized and the pH is between 7-8.", "Step 5: The solution is filtered to remove any insoluble impurities.", "Step 6: The filtrate is concentrated under reduced pressure to obtain the sodium salt of 2-Propyne-1-sulfonic acid." ] } | |
Numéro CAS |
55947-46-1 |
Formule moléculaire |
C3H4NaO3S |
Poids moléculaire |
143.12 g/mol |
Nom IUPAC |
sodium;prop-2-yne-1-sulfonate |
InChI |
InChI=1S/C3H4O3S.Na/c1-2-3-7(4,5)6;/h1H,3H2,(H,4,5,6); |
Clé InChI |
IRJHRRSZWWXNJL-UHFFFAOYSA-N |
SMILES |
C#CCS(=O)(=O)[O-].[Na+] |
SMILES canonique |
C#CCS(=O)(=O)O.[Na] |
| 55947-46-1 | |
Pictogrammes |
Corrosive |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


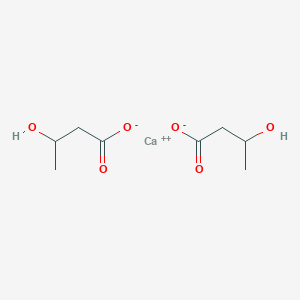
![2,2'':7'',2''''-Ter-9,9'-spirobi[9H-fluorene]](/img/structure/B3029077.png)
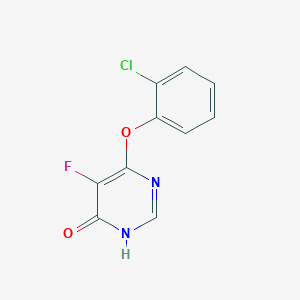



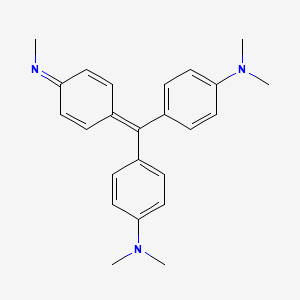
![5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B3029086.png)
